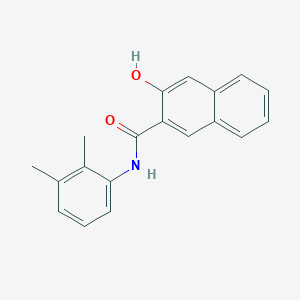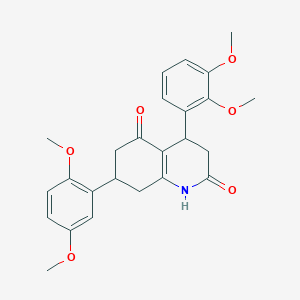
4-(2,3-dimethoxyphenyl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "4-(2,3-dimethoxyphenyl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" often involves multicomponent reactions, as demonstrated by Patel et al. (2022) in their study on the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. These reactions are facilitated by acetic acid and involve crystal XRD and DFT studies for structural analysis (Patel et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single-crystal XRD analysis and theoretical studies like DFT. For example, the study of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones revealed optimized molecular structures and provided insights into physicochemical properties through Frontier molecular orbital (FMO) and molecule electrostatic potential (MEP) analyses (Patel et al., 2022).
Chemical Reactions and Properties
The synthesis and characterization of related quinoline derivatives often involve a variety of chemical reactions, including multicomponent synthesis, as noted by Patel et al. (2022). These processes contribute to understanding the compound's reactivity and interaction potentials, particularly in biological systems (Patel et al., 2022).
Physical Properties Analysis
Physical properties such as crystal structure, bond lengths, and angles play a crucial role in determining the interactions and stability of the compound. Studies like those conducted by Patel et al. (2022) provide valuable data through single-crystal XRD and DFT analyses, facilitating a deeper understanding of these aspects (Patel et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are closely related to the compound's molecular structure. Analysis through DFT studies, as seen in the work of Patel et al. (2022), offers insights into the electronic properties and potential chemical reactivity of the compound. These properties are essential for understanding the compound's interactions in various chemical and biological contexts (Patel et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
The compound 4-(2,3-dimethoxyphenyl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, due to its structural complexity, is of interest in synthetic organic chemistry. Research has focused on synthesizing similar quinolinedione derivatives and analyzing their structures. For instance, the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using related intermediates demonstrates the compound's relevance in the synthesis of complex heterocyclic systems. These intermediates have undergone various reactions, showcasing their versatility in organic synthesis (Phillips & Castle, 1980). Similarly, structural and computational studies on ligands for the glycine binding site on the excitatory amino acid receptor complex have involved quinoxalinedione derivatives, indicating the compound's potential application in biochemical and medicinal chemistry (Kubicki & Codding, 1993).
Crystallography and Molecular Analysis
The crystal structure of 8-(2,3-dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]-cyclohepta[c]quinoline, a closely related compound, has been determined, providing insights into the spatial arrangement and molecular interactions of such complex molecules. This research contributes to a deeper understanding of molecular conformations and potential reactivity (Wang et al., 2009).
Computational Chemistry and Spectroscopy
Computational and spectroscopic characterizations, such as those conducted on 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes, offer valuable insights into the electronic properties and interactions of quinolinedione derivatives. These studies are crucial for understanding the photophysical properties and potential applications in materials science and photodynamic therapy (Wazzan et al., 2016).
In Silico Studies and Chemical Reactivity
The synthesis and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones highlight the use of computational tools in predicting the reactivity and interaction of quinolinedione derivatives with biological targets. Such research paves the way for the design of new compounds with potential therapeutic applications (Patel et al., 2022).
Eigenschaften
IUPAC Name |
4-(2,3-dimethoxyphenyl)-7-(2,5-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c1-29-15-8-9-21(30-2)17(12-15)14-10-19-24(20(27)11-14)18(13-23(28)26-19)16-6-5-7-22(31-3)25(16)32-4/h5-9,12,14,18H,10-11,13H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCFCYFBPCFZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=C(C(=CC=C4)OC)OC)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dimethoxyphenyl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B5507694.png)
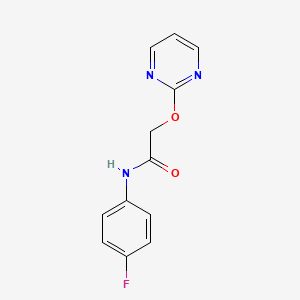
![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5507708.png)
![ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate](/img/structure/B5507710.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methyl-2-pyridinyl)propyl]acetamide](/img/structure/B5507740.png)

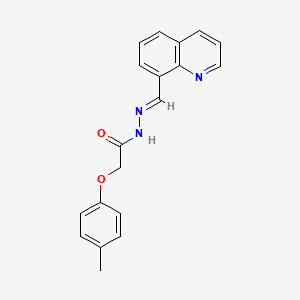

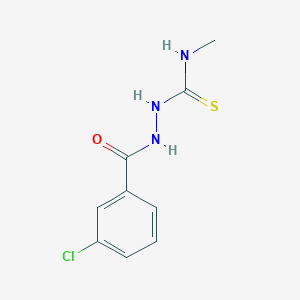
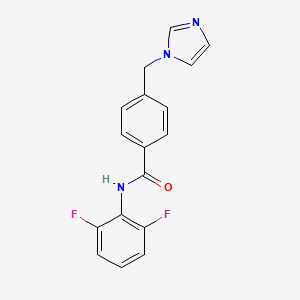
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507776.png)
![5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide](/img/structure/B5507781.png)
